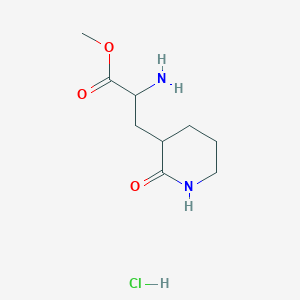![molecular formula C20H28O B13387599 17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lynestrenol is a synthetic progestogen, a type of hormone similar to the natural hormone progesterone. It is often marketed under various trade names, including Exluton, Orgametril, and Lynoral . Lynestrenol is primarily used in hormonal contraceptives and for the treatment of menstrual disorders . It functions by targeting and binding to progesterone receptors in the body, thereby mimicking the effects of natural progesterone .
Méthodes De Préparation
Lynestrenol can be synthesized through various chemical routes. One common method involves the conversion of nortestosterone to its di thioketal derivative by treatment with dithioglycol in the presence of boron trifluoride . This intermediate is then subjected to further chemical reactions to produce lynestrenol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Lynestrenol undergoes several types of chemical reactions, including:
Oxidation: Lynestrenol can be oxidized to form norethisterone, its active metabolite.
Substitution: Lynestrenol can undergo substitution reactions, particularly at the ethynyl group, to form different analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically norethisterone and its derivatives .
Applications De Recherche Scientifique
Lynestrenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Lynestrenol is used in research related to hormone regulation and reproductive biology.
Medicine: It is extensively studied for its use in hormonal contraceptives and the treatment of menstrual disorders.
Mécanisme D'action
Lynestrenol itself does not bind to the progesterone receptor and is inactive as a progestogen. Upon oral administration, it is rapidly and almost completely converted into norethisterone, a potent progestogen, in the liver during first-pass metabolism . Norethisterone then binds to progesterone receptors in the reproductive system, leading to several physiological changes:
Inhibition of Ovulation: By suppressing the secretion of gonadotropins from the pituitary gland, lynestrenol inhibits ovulation.
Changes to Cervical Mucus: It causes changes to the cervical mucus, making it more difficult for sperm to enter the uterus.
Alteration of Endometrial Lining: Lynestrenol alters the endometrial lining, making it less suitable for implantation should fertilization occur.
Comparaison Avec Des Composés Similaires
Lynestrenol is often compared with other synthetic progestogens, such as norethisterone, norethindrone, and ethynodiol . While all these compounds share similar progestogenic activities, lynestrenol is unique in its conversion to norethisterone, which is a potent progestogen . This conversion is a key factor in its pharmacological activity and distinguishes it from other progestogens that may not undergo such conversion .
Similar Compounds
Norethisterone: A potent progestogen used in various hormonal contraceptives.
Norethindrone: Another synthetic progestogen with similar uses.
Ethynodiol: A progestogen that is also used in contraceptive formulations.
Lynestrenol’s unique conversion to norethisterone and its specific pharmacological profile make it a valuable compound in both research and clinical applications.
Propriétés
IUPAC Name |
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
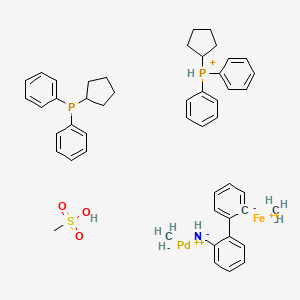
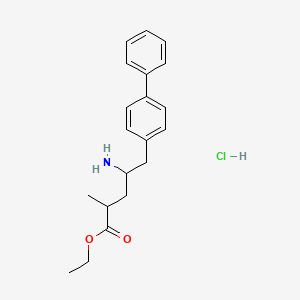

![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

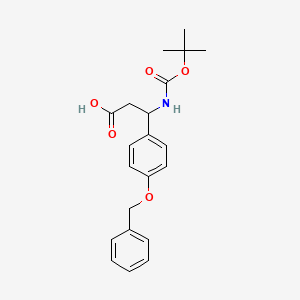
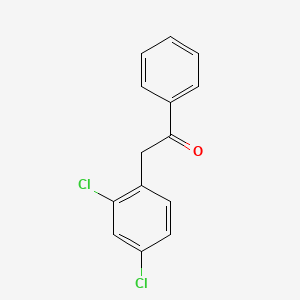

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)
